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NMR Coupling Constants for Diglyme-d14

The following table consolidates the nuclear magnetic resonance (NMR) data for deuterium-proton (JH,D)

and deuterium-carbon (JC,D) coupling constants in diglyme-d14 [1] [2].

Nucleus Chemical Shift δ (ppm) Multiplicity Coupling Constant J (Hz)

1H 3.49 Broad (br) JH,D: Not specified

1H 3.40 Broad (br) JH,D: Not specified

1H 3.22 Quintet (5) JH,D: 1.5 [2]

13C 70.7 Quintet (5) JC,D: 21 [2]

13C 70.0 Quintet (5) JC,D: 21 [2]

13C 57.7 Quintet (5) JC,D: 21 [2]

Key Notes on Data Interpretation [1]:
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Multiplicity: The deuterium nucleus (D) has a spin quantum number of 1. Coupling to a single

deuterium atom results in a triplet with a 1:1:1 intensity ratio. The "quintet" (5) observed in the
spectra arises from coupling to two equivalent deuterium atoms.

Broad Peaks: The "br" designation for some 1H signals indicates a broad peak without resolvable
fine structure, which can be influenced by factors like solute, concentration, and temperature.

Methodologies for Measuring Coupling Constants

The following section details established experimental approaches for determining coupling constants,

progressing from fundamental 1D analysis to advanced 2D techniques.

1D 1H NMR Analysis

This is the most direct method for measuring J-coupling between non-equivalent protons [3] [4].

Principle: Spin-spin coupling causes the splitting of NMR signals. The coupling constant J (in Hz) is

the measured frequency difference between sub-peaks and is independent of the spectrometer's
magnetic field strength [4].

The n+1 Rule: A signal is split into n+1 peaks by n equivalent neighboring protons. Multiplicities
include doublet (d, 1:1), triplet (t, 1:2:1), and quartet (q, 1:3:3:1) [3] [4].

Complex Splitting: When a proton is coupled to multiple sets of non-equivalent protons, complex
patterns emerge (e.g., doublet of doublets - dd). The coupling partners are identified by finding

matching J values across multiplets [5] [4].
Measurement Protocol [5]:

Obtain a peak-picked list from a high-resolution 1D 1H NMR spectrum.
For a simple doublet of doublets (dd), calculate the two coupling constants by finding the

frequency difference (in Hz) between the two outer peaks and the two inner peaks.
For more complex patterns (e.g., doublet of triplets - dt), identify the repeating spacings to

isolate individual coupling constants. The difference between the central lines of each triplet
often reveals the larger coupling.

The workflow for 1D analysis and its connection to advanced methods can be summarized as follows:
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Start: 1D ¹H NMR Spectrum

Are multiplets well-resolved
and simple?

1D Manual Analysis

 Yes

2D J-Resolved Experiment

 No (Moderate
Overlap)

PSYCHEDELIC Experiment

 No (Severe
Overlap)

Obtain J-Coupling Constants

Click to download full resolution via product page

Workflow for determining J-coupling constants, from basic 1D analysis to advanced 2D methods.

Advanced 2D Pure Shift Methods

For complex molecules with crowded spectra and severe signal overlap, advanced 2D methods like

PSYCHEDELIC (Pure Shift Yielded by CHirp Excitation to DELiver Individual Couplings) are required

[6].

Principle: This method suppresses all homonuclear couplings in the direct dimension (F2), yielding a

"pure shift" spectrum with near-natural linewidths. Only the couplings to a specifically chosen proton
appear as simple doublets in the indirect dimension (F1) [6].

Key Advantages [6]:
Simplified Analysis: Transforms complex multiplets into easy-to-interpret doublets.

High Resolution & Sensitivity: Approaches the theoretical limit for resolving couplings in
crowded spectral regions.
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Targeted Measurement: Allows selective measurement of couplings to specific protons of

interest.
Experimental Setup: The PSYCHEDELIC pulse sequence utilizes a PSYCHE element for

broadband homonuclear decoupling and selective 180° pulses to choose the active coupling. It
provides double absorption-mode lineshapes for high-quality data [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4736434/
https://www.smolecule.com/products/s881399?utm_src=pdf-custom-synthesis
https://web.stanford.edu/group/chem-NMR/help_docs/nmr_solvents.htm
https://wissen.science-and-fun.de/chemistry/2013/12/09/diethylene-glycol-dimethyl-ether-d14-diglyme-d14/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/14%3A_NMR_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons
https://www.acdlabs.com/blog/1h-1h-coupling-in-proton-nmr/
https://sites.science.oregonstate.edu/~gablek/CH362/NMR/analysis.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4736434/
https://www.smolecule.com/products/b881399#diglyme-d14-nmr-coupling-constants-j-h-d-j-c-d
https://www.smolecule.com/products/b881399#diglyme-d14-nmr-coupling-constants-j-h-d-j-c-d
https://www.smolecule.com/products/b881399#diglyme-d14-nmr-coupling-constants-j-h-d-j-c-d
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s881399?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s881399?utm_src=pdf-bulk
https://www.smolecule.com/products/s881399?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

